molecular formula C17H15ClN4O2 B2424127 (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone CAS No. 2034469-86-6

(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone

Cat. No. B2424127
CAS RN: 2034469-86-6
M. Wt: 342.78
InChI Key: OKMGUYRIUOXCDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone, also known as CPI-1205, is a small molecule inhibitor that targets the histone methyltransferase enzyme EZH2. EZH2 is known for its role in epigenetic regulation and has been implicated in various diseases, including cancer. CPI-1205 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Scientific Research Applications

  • Chemical Variability and Structural Analogs : The compound belongs to a class of compounds where variability in chemical structure allows for a range of properties and applications, particularly in coordination chemistry and the synthesis of complex compounds, as highlighted in the review of the chemistry of compounds containing benzimidazole and benzothiazole derivatives (Boča, Jameson, & Linert, 2011).
  • Synthetic Pathways and Hybrid Catalysts : The core structure, similar to pyranopyrimidine scaffolds, is critical in medicinal and pharmaceutical industries, not only due to its broad synthetic applications but also for its bioavailability. Innovative synthetic pathways have been developed using diverse catalysts, highlighting the compound's significance in the synthesis of biologically active molecules (Parmar, Vala, & Patel, 2023).
  • Tautomerism and Molecular Interactions : The compound's structural features, like the pyrimidine component, are subject to tautomeric shifts, influenced by molecular interactions. These interactions can significantly alter the stability of tautomers, impacting the compound's reactivity and properties (Person et al., 1989).
  • Pyrrolidine Scaffold in Drug Discovery : The pyrrolidine component is a versatile scaffold in drug discovery, contributing to the stereochemistry and 3D structure of molecules, and is essential in designing compounds for treating various diseases (Li Petri et al., 2021).
  • Role in Central Nervous System (CNS) Drug Synthesis : The compound's indole moiety and related structures are potential precursors for synthesizing CNS-active drugs. Literature indicates that heterocycles with nitrogen, sulfur, and oxygen atoms are central in forming a wide range of organic compounds with CNS effects, suggesting the potential of the compound in contributing to the synthesis of novel CNS drugs (Saganuwan, 2017).

properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c18-12-8-19-17(20-9-12)24-13-5-6-22(10-13)16(23)15-7-11-3-1-2-4-14(11)21-15/h1-4,7-9,13,21H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMGUYRIUOXCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.